

Spectroscopic Profile of 5-Chloronicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloronicotinaldehyde

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Introduction

5-Chloronicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its role as a versatile synthetic intermediate. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for **5-Chloronicotinaldehyde**. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **5-Chloronicotinaldehyde**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

¹ H NMR (Proton)		¹³ C NMR (Carbon)	
Chemical Shift (δ) ppm	Multiplicity	Chemical Shift (δ) ppm	Description
~9.9 - 10.1	s	~192	Aldehyde (C=O)
~8.8	d	~155	Aromatic CH
~8.6	d	~152	Aromatic C-Cl
~7.5	dd	~137	Aromatic CH
~125	Aromatic CH		

Note: Predicted chemical shifts are based on the analysis of similar aromatic aldehydes and pyridyl systems. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3100 - 3000	Medium	Aromatic C-H Stretch
~2900 - 2800 & ~2800 - 2700	Medium	Aldehyde C-H Stretch (Fermi doublet)[1]
~1710 - 1690	Strong	Carbonyl (C=O) Stretch of Aldehyde
~1600 - 1450	Medium to Strong	Aromatic C=C and C=N Ring Stretching
~850 - 800	Strong	C-Cl Stretch

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λ _{max} (nm)	Molar Absorptivity (ε)	Solvent	Electronic Transition
~260 - 280	Moderate to High	Ethanol/Methanol	π → π
~310 - 330	Low	Ethanol/Methanol	n → π

Note: The λ_{max} values are estimations based on the UV-Vis spectra of conjugated aromatic systems and pyridine derivatives.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
141/143	~3:1 ratio	$[M]^+$ (Molecular Ion)
140/142	~3:1 ratio	$[M-H]^+$
113/115	~3:1 ratio	$[M-CO]^+$
78	Variable	$[C_5H_4N]^+$

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate intensity ratio of 3:1.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in **5-Chloronicotinaldehyde**.

Methodology:

- **Sample Preparation:** A solution of **5-Chloronicotinaldehyde** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is prepared by dissolving the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
- **Data Acquisition for ^1H NMR:**
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized through shimming.

- A standard one-pulse sequence is used to acquire the free induction decay (FID).
- Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- Data Acquisition for ^{13}C NMR:
 - A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5-Chloronicotinaldehyde** based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - A small amount of the solid **5-Chloronicotinaldehyde** sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
 - Pressure is applied using a press to ensure good contact between the sample and the crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is recorded.
 - The sample spectrum is then recorded.

- Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within **5-Chloronicotinaldehyde** and determine its maximum absorption wavelengths (λ_{max}).

Methodology:

- Sample Preparation: A dilute solution of **5-Chloronicotinaldehyde** is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0 at the λ_{max} .
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition:
 - A baseline is recorded using a cuvette filled with the pure solvent.
 - The sample solution is placed in a quartz cuvette (typically 1 cm path length).
 - The absorbance spectrum is recorded over a range of approximately 200 to 400 nm.
- Data Processing: The instrument software plots absorbance versus wavelength. The wavelengths of maximum absorbance (λ_{max}) are identified from the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-Chloronicotinaldehyde**.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile

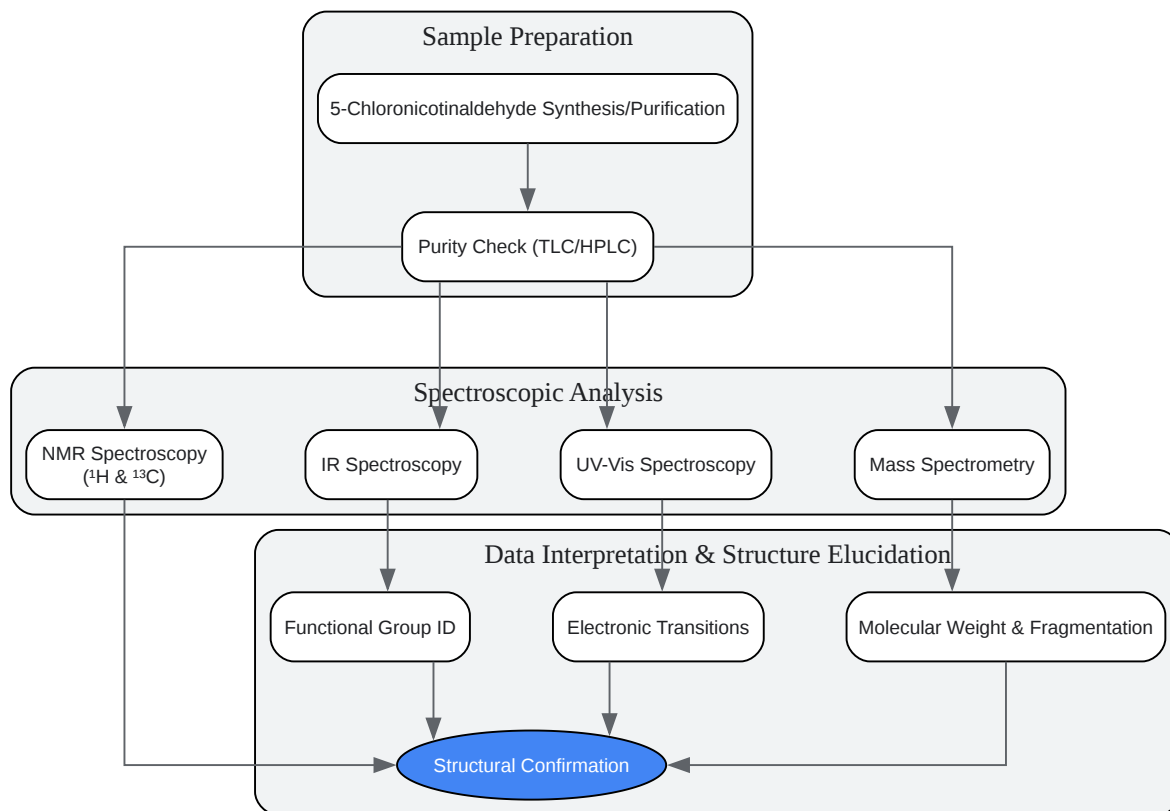
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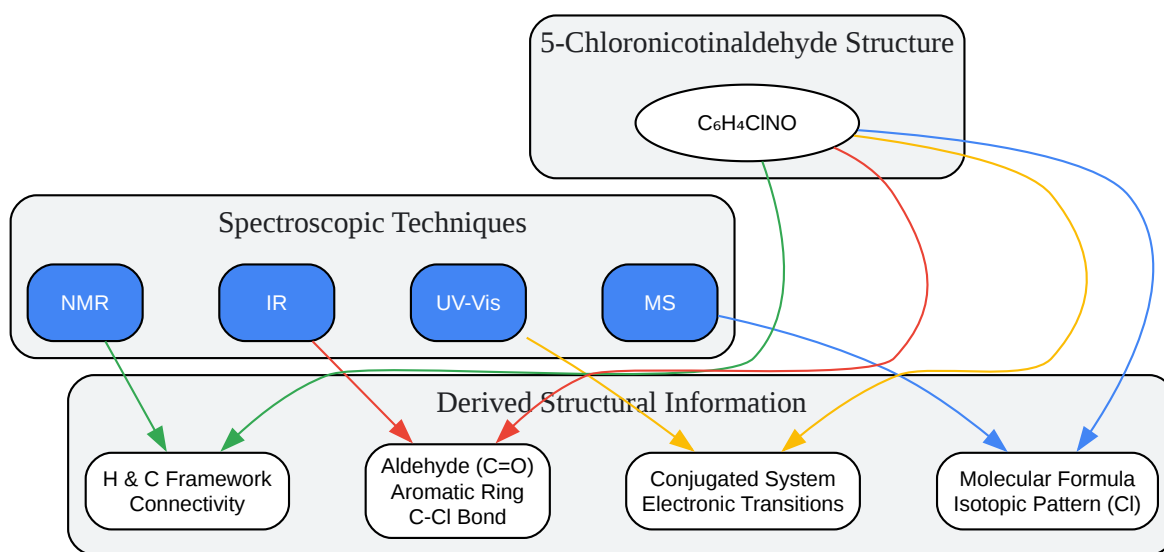
- Ionization (Electron Ionization - EI):
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The mass spectrum is generated as a plot of relative intensity versus m/z . The molecular ion peak and the fragmentation pattern are analyzed to deduce the structure of the compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **5-Chloronicotinaldehyde**.





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References

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